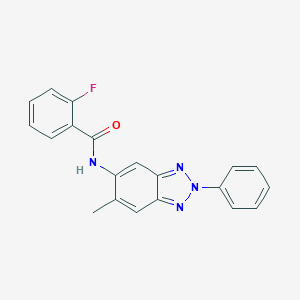![molecular formula C21H16N2O2S B251866 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as BPTES, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer metabolism. In
Wirkmechanismus
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells, where it plays a critical role in providing energy and building blocks for tumor growth. By inhibiting glutaminase, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide disrupts cancer cell metabolism, leading to a decrease in ATP production and ultimately inducing cancer cell death.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, the combination of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide with other chemotherapeutic agents may have synergistic effects on cancer cell death. Finally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide as a diagnostic tool for cancer detection and monitoring may have potential in the future.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the condensation of the resulting intermediate with phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. Several studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, leading to a decrease in the production of ATP and ultimately inducing cancer cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer.
Eigenschaften
Molekularformel |
C21H16N2O2S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,22,24) |
InChI-Schlüssel |
PRVBUHYSNSQUAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)

![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)


![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide](/img/structure/B251797.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)

